

# A Technical Guide to the Molecular Structure of 2,3-Dibromoanisole

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## Compound of Interest

Compound Name: 2,3-Dibromoanisole

Cat. No.: B1589865

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## Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **2,3-dibromoanisole** (CAS No. 95970-22-2), a key aromatic intermediate in synthetic chemistry. The document delineates its physicochemical properties, details a robust synthetic protocol, and offers an in-depth structural elucidation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between experimental choices and outcomes, providing a trustworthy, self-validating framework for its synthesis and characterization. This document is intended to serve as an authoritative resource for scientists leveraging this molecule in fine chemical synthesis and drug discovery.

## Introduction

**2,3-Dibromoanisole**, systematically named 1,2-dibromo-3-methoxybenzene, is a disubstituted aromatic ether. Its structure, featuring a methoxy group and vicinal bromine atoms on a benzene ring, imparts a unique combination of steric and electronic properties. The methoxy group is an activating, ortho, para-directing group in electrophilic aromatic substitution, while the bulky bromine atoms introduce significant steric hindrance and serve as versatile synthetic handles for cross-coupling reactions. This makes **2,3-dibromoanisole** a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and

agrochemicals. Understanding its precise molecular structure is paramount for predicting its reactivity and designing efficient synthetic pathways.

## Physicochemical and Safety Data

A summary of the key computed and experimental properties of **2,3-dibromoanisole** is presented below.[\[1\]](#)

Property	Value	Source
IUPAC Name	1,2-dibromo-3-methoxybenzene	Computed by LexiChem <a href="#">[1]</a>
CAS Number	95970-22-2	CAS Common Chemistry <a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Br <sub>2</sub> O	PubChem <a href="#">[1]</a>
Molecular Weight	265.93 g/mol	PubChem <a href="#">[1]</a>
Monoisotopic Mass	263.87854 Da	Computed by PubChem <a href="#">[1]</a>
Appearance	White to off-white solid	Generic Data
Topological Polar Surface Area	9.2 Å <sup>2</sup>	Computed by Cactvs <a href="#">[1]</a>
XLogP3	3.6	Computed by XLogP3 <a href="#">[1]</a>

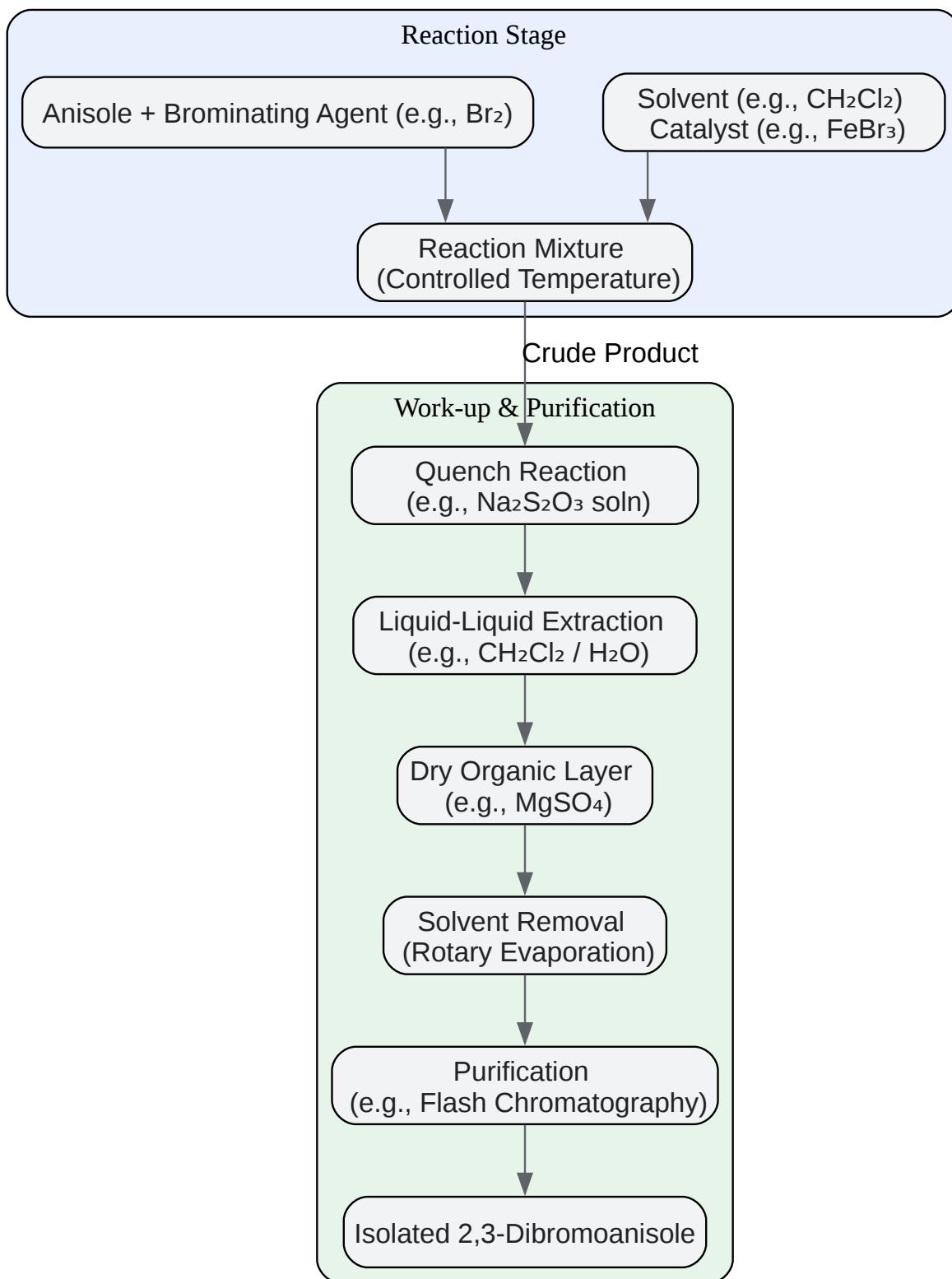
Safety Profile: **2,3-Dibromoanisole** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[2\]](#) Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound.[\[2\]](#)[\[3\]](#) Work should be performed in a well-ventilated fume hood.[\[4\]](#)

## Synthesis and Mechanistic Considerations

The synthesis of dibromoanisoles is typically achieved through the electrophilic bromination of anisole. The methoxy group's directing effect leads to initial bromination at the para position, followed by substitution at one of the ortho positions. Achieving the 2,3-dibromo isomer requires specific strategies to overcome the thermodynamic preference for 2,4- and 2,6-disubstitution.

A common approach involves the direct bromination of anisole using elemental bromine ( $\text{Br}_2$ ), often with a Lewis acid catalyst like iron(III) bromide ( $\text{FeBr}_3$ ).<sup>[5]</sup> Controlling the reaction stoichiometry and temperature is critical to favor dibromination over mono- or tri-bromination. The reaction of monobromoanisoles to 2,4-dibromoanisole can take from 30 minutes to two days to complete.<sup>[6]</sup> Alternative, safer brominating agents like N-bromosuccinimide (NBS) can also be employed.<sup>[5]</sup>

A generalized workflow for the synthesis and purification is depicted below.

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Caption: Generalized workflow for the synthesis and purification of **2,3-Dibromoanisole**.

## Experimental Protocol: Synthesis of Dibromoanisoles

This protocol is illustrative for the synthesis of dibromoanisoles and requires optimization for specific isomers.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve anisole (1 eq.) in a suitable solvent (e.g., dichloromethane).
- **Catalyst Addition:** Add a catalytic amount of iron(III) bromide ( $\text{FeBr}_3$ ).
- **Bromination:** Cool the mixture in an ice bath. Slowly add a solution of elemental bromine (2.1 eq.) in the same solvent via the dropping funnel over 1-2 hours. **Causality:** Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of undesired by-products like 2,4,6-tribromoanisole.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to consume excess bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).<sup>[7]</sup>
- **Purification:** Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the **2,3-dibromoanisole** isomer.
- **Characterization:** Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis.

## Molecular Structure Elucidation

The definitive structure of **2,3-dibromoanisole** is established through the combined interpretation of various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum of **2,3-dibromoanisole** is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) and one signal in the aliphatic region for the methoxy group (~3.9 ppm).

- Methoxy Protons (OCH<sub>3</sub>): A singlet integrating to 3 protons.
- Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants. The proton at C4 will be a triplet (or doublet of doublets), coupled to the protons at C5 and C6. The protons at C5 and C6 will likely be doublets of doublets.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule.

- Aromatic Carbons: Six signals in the range of ~110-160 ppm. The carbons directly attached to the electronegative bromine atoms (C2, C3) and the oxygen atom (C1) will be shifted downfield.
- Methoxy Carbon: One signal around 55-60 ppm.

Assignment	$^1\text{H}$ NMR (Predicted)	$^{13}\text{C}$ NMR (Predicted)
OCH <sub>3</sub>	~3.9 ppm (s, 3H)	~56 ppm
C1-OCH <sub>3</sub>	-	~155 ppm
C2-Br	-	~115 ppm
C3-Br	-	~120 ppm
C4-H	~7.2 ppm (t)	~128 ppm
C5-H	~6.9 ppm (dd)	~124 ppm
C6-H	~7.5 ppm (dd)	~130 ppm

Note: The predicted chemical shifts are estimates. Actual experimental values may vary based on solvent and other conditions.

#### $^{13}\text{C}$ NMR Signals:

- OCH<sub>3</sub>
- 6 distinct Ar-C

#### $^1\text{H}$ NMR Signals:

- OCH<sub>3</sub> (s, 3H)
- Ar-H (m, 3H)

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Caption: Correlation of the molecular structure with expected NMR signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **2,3-dibromoanisole** will exhibit characteristic absorption bands.

- C-H stretching (aromatic): Peaks just above  $3000\text{ cm}^{-1}$
- C-H stretching (aliphatic,  $-\text{OCH}_3$ ): Peaks just below  $3000\text{ cm}^{-1}$  (around  $2850\text{-}2960\text{ cm}^{-1}$ )
- C=C stretching (aromatic ring): Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region
- C-O stretching (aryl ether): A strong, characteristic peak around  $1250\text{ cm}^{-1}$
- C-Br stretching: Peaks in the fingerprint region, typically between  $500\text{-}650\text{ cm}^{-1}$

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. For **2,3-dibromoanisole**, the mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio.

- Molecular Ion Peak ( $\text{M}^+$ ): A cluster of peaks will be observed corresponding to the molecular ion. The pattern will be approximately 1:2:1 for the  $\text{M}^+$ ,  $[\text{M}+2]^+$ , and  $[\text{M}+4]^+$  ions, respectively. For  $\text{C}_7\text{H}_6\text{Br}_2\text{O}$ , these would appear around  $\text{m/z}$  264, 266, and 268.[1]
- Fragmentation: Common fragmentation patterns would include the loss of the methyl group ( $-\text{CH}_3$ ) or the entire methoxy group ( $-\text{OCH}_3$ ).

## Reactivity and Applications in Drug Development

The molecular structure of **2,3-dibromoanisole** is directly linked to its utility in organic synthesis.

- Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of the bromine at C2 (more sterically hindered) versus C3 can sometimes be exploited for regioselective functionalization.
- Lithiation/Grignard Formation: The bromine atoms can be converted into organometallic reagents through metal-halogen exchange, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

- Nucleophilic Aromatic Substitution (SNAr): While generally unreactive towards SNAr, the presence of strong electron-withdrawing groups elsewhere on the ring (not present here) could activate the C-Br bonds.

In drug discovery, substituted anisoles and bromoaromatics are common scaffolds. **2,3-Dibromoanisole** serves as a versatile starting material to build more complex, poly-substituted aromatic cores, which are frequently found in biologically active compounds. Its utility lies in its ability to introduce substituents at specific positions, allowing for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

## Conclusion

This guide has provided a detailed examination of the molecular structure of **2,3-dibromoanisole**. Through a combination of synthesis, mechanistic reasoning, and multi-faceted spectroscopic analysis, its structure is unambiguously confirmed. The interplay between the methoxy group and the vicinal bromine atoms defines its physicochemical properties and its reactivity, establishing it as a valuable and versatile intermediate for researchers in synthetic chemistry and drug development. The protocols and data presented herein serve as a reliable, self-validating resource for the scientific community.

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## References

- 1. 2,3-Dibromoanisole | C7H6Br2O | CID 11958056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemdmart.com [chemdmart.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nbino.com [nbino.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]

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